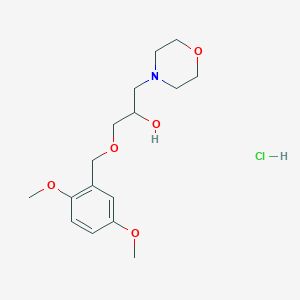
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C19H24FN3O2 and its molecular weight is 345.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis and Kinase Inhibition
Research on related compounds highlights the importance of stereoselective synthesis in developing potent kinase inhibitors. For example, the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 was achieved through stereospecific hydroboration, indicating that structural analogs of this compound could serve as valuable tools in the study and potential treatment of diseases mediated by kinase pathways (Zecheng Chen et al., 2010).
Antifungal Activity
Similar urea derivatives have been evaluated for their antifungal properties. The synthesis and evaluation of N(1)- and N(3)-(4-fluorophenyl) ureas as antifungal agents against specific fungi strains suggest that structurally related compounds might also possess antifungal capabilities, useful in agricultural chemistry or as pharmaceutical agents (A. Mishra et al., 2000).
Cytotoxicity and Topoisomerase Inhibition
The design, synthesis, and evaluation of novel compounds for their cytotoxicity and topoisomerase IIα inhibitory activity indicate the potential for related urea compounds in cancer research. These activities are crucial for developing new anticancer agents, suggesting that the compound could be explored for its efficacy in inhibiting cancer cell growth (Raquib Alam et al., 2016).
Corrosion Inhibition
Studies on 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions highlight the application of urea derivatives in industrial processes. These compounds form protective layers on metal surfaces, reducing corrosion, which suggests potential applications for related compounds in material science and engineering (B. Mistry et al., 2011).
Molecular Recognition and Sensing
Research into the binding of carboxylic acids by fluorescent pyridyl ureas demonstrates the utility of urea derivatives in developing sensors for detecting various organic molecules. This application is particularly relevant in analytical chemistry, where such compounds can be used to detect and quantify analytes in complex mixtures (L. Jordan et al., 2010).
Eigenschaften
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2/c20-15-7-4-8-17(11-15)23-13-16(12-18(23)24)22-19(25)21-10-9-14-5-2-1-3-6-14/h4-5,7-8,11,16H,1-3,6,9-10,12-13H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHUFYMVULUPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B2769689.png)
![Ethyl 2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2769692.png)



![1-Azabicyclo[3.2.1]octan-4-one](/img/structure/B2769697.png)
![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)




![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)

![N-(2-chlorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2769711.png)
